1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one
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Overview
Description
1-[3-(oxetan-3-yl)bicyclo[111]pentan-1-yl]ethan-1-one is a compound that features a unique bicyclo[111]pentane core with an oxetane ring and an ethanone group
Mechanism of Action
Mode of Action
It is known that the compound is involved in a cooperative n-heterocyclic carbene (nhc) and iridium dual-catalyzed three-component reaction . This reaction involves radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals .
Biochemical Pathways
The compound is known to be involved in a cooperative n-heterocyclic carbene (nhc) and iridium dual-catalyzed three-component reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(oxetan-3-yl)bicyclo[111]pentan-1-yl]ethan-1-one typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These reactions often require specific catalysts and controlled conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate as a precursor . This approach allows for the efficient construction of the bicyclo[1.1.1]pentane core and subsequent functionalization to introduce the oxetane and ethanone groups.
Chemical Reactions Analysis
Types of Reactions
1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Bicyclo[1.1.1]pentane derivatives
- Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Uniqueness
1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one stands out due to its combination of the bicyclo[1.1.1]pentane core, oxetane ring, and ethanone group.
Properties
IUPAC Name |
1-[3-(oxetan-3-yl)-1-bicyclo[1.1.1]pentanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(11)9-4-10(5-9,6-9)8-2-12-3-8/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKYKFYZXIKEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C3COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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